Ruboxistaurin
Overview
Description
Ruboxistaurin is a synthetic compound that belongs to the bisindolylmaleimide family. It is primarily known for its role as an inhibitor of protein kinase C-beta. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of diabetic retinopathy and other diabetic microvascular complications .
Mechanism of Action
Target of Action
Ruboxistaurin primarily targets Protein Kinase C-beta (PKC-β) . PKC-β is an enzyme that plays a crucial role in several signal transduction pathways, influencing cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound acts as an inhibitor of PKC-β . By inhibiting PKC-β, this compound can modulate the enzyme’s activity, leading to alterations in the signal transduction pathways that the enzyme is involved in .
Biochemical Pathways
This compound’s inhibition of PKC-β affects several biochemical pathways. One key pathway is the TGF-β1/Smad pathway , which is involved in cell proliferation and differentiation . This compound has been shown to down-regulate this pathway, thereby potentially exerting a renoprotective effect .
Pharmacokinetics
The pharmacokinetics of this compound are linear within the studied dose range . Steady state is achieved after 7–21 days with twice-daily dosing . This compound given in the evening has lower plasma concentrations and a longer time to maximal concentration compared with the morning dosage .
Result of Action
The inhibition of PKC-β by this compound has several effects at the molecular and cellular levels. For instance, it has been shown to enhance skin microvascular blood flow at the distal calf, reduce sensory symptoms, and improve measures of quality of life in patients with diabetic peripheral neuropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, co-administration with known CYP3A4 inducing agents (such as rifampicin, carbamazepine, phenobarbital, etc.) may decrease the concentrations of this compound . Therefore, the patient’s medication regimen and the timing of drug administration can significantly impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Ruboxistaurin plays a crucial role in biochemical reactions by inhibiting PKC-β. This enzyme is involved in the phosphorylation of various proteins, which in turn regulate numerous cellular functions. This compound interacts with PKC-β by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition affects several signaling pathways, including those involved in inflammation, cell growth, and apoptosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In endothelial cells, it reduces oxidative stress and inflammation by inhibiting PKC-β activity. This leads to decreased production of reactive oxygen species and pro-inflammatory cytokines. In diabetic nephropathy, this compound has been shown to reduce glomerular hyperfiltration and albuminuria by modulating the TGF-β1/Smad pathway . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects in diabetic complications .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of PKC-β. By binding to the enzyme’s active site, this compound prevents the phosphorylation of key substrates involved in various signaling pathways. This inhibition leads to reduced activation of NADPH oxidase, a major source of reactive oxygen species in cells. Consequently, this compound decreases oxidative stress and inflammation, which are critical factors in the pathogenesis of diabetic complications and cardiovascular diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with sustained inhibition of PKC-β activity. Long-term treatment with this compound has demonstrated consistent reductions in oxidative stress, inflammation, and cellular damage in both in vitro and in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces oxidative stress, inflammation, and cellular damage without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of PKC-β. This inhibition affects the activity of enzymes and cofactors involved in oxidative stress and inflammation. By reducing the activation of NADPH oxidase, this compound decreases the production of reactive oxygen species and subsequent cellular damage
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution is influenced by its binding affinity to PKC-β and other cellular components. This interaction affects its localization and accumulation within specific cellular compartments, contributing to its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with PKC-β and other cellular components. It is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PKC-β activity. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications play a crucial role in directing this compound to its sites of action and modulating its activity.
Preparation Methods
The synthesis of ruboxistaurin involves several steps:
Preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate: This is followed by deprotection to obtain 1-cyano L-2-deoxyribose.
Oxidative Cleaving: The next step involves oxidative cleaving to produce (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile.
Transformation to Methanesulfonic Acid Ester: This intermediate is then transformed into (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester.
Coupling with 1-substituted-3,4-bis(3-indolyl)maleimide: This step leads to the formation of 9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-18,20(19H)-dione, 6,7,10,11-tetrahydro-19-substituted-9(S)-cyano.
Methylation and Deprotection: The final steps involve methylation of the amino group and deprotection to form this compound.
Chemical Reactions Analysis
Ruboxistaurin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Comparison with Similar Compounds
Ruboxistaurin is unique in its high selectivity for protein kinase C-beta. Similar compounds include:
Staurosporine: A natural product and potent inhibitor of protein kinase C, but less selective compared to this compound.
Bisindolylmaleimide I: Another inhibitor of protein kinase C, but with broader specificity.
This compound’s uniqueness lies in its high selectivity and potency for protein kinase C-beta, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBUQCWBWNUWSU-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168775 | |
Record name | Ruboxistaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169939-94-0 | |
Record name | Ruboxistaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169939-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruboxistaurin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruboxistaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11829 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ruboxistaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUBOXISTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721809WQCP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.